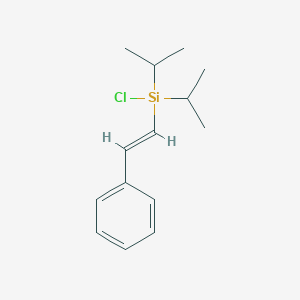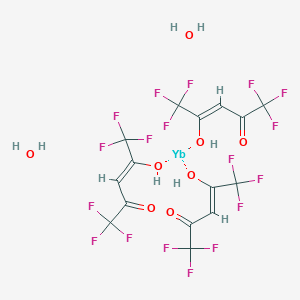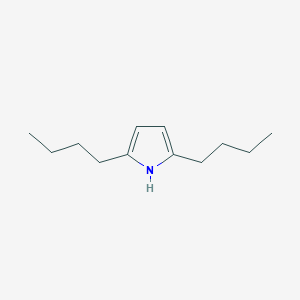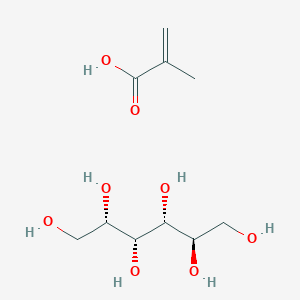
Sorbitol methacrylate
Vue d'ensemble
Description
Sorbitol methacrylate is a useful research compound. Its molecular formula is C10H20O8 and its molecular weight is 268.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 268.11581759 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Gelling Agent in Lithium Batteries
Sorbitol methacrylate has been utilized as a gelling agent in lithium batteries. A study by (Ue et al., 1993) demonstrated the use of 1,3:2,4-di(p-methoxycarbonylbenzylidene)sorbitol to immobilize liquid electrolytes, enhancing the mechanical strength of the gelled electrolyte without compromising conductivity.
Enzymatic Synthesis Optimization
The enzymatic synthesis of sorbitan methacrylate, derived from sorbitol, was optimized in research by (Jeong & Park, 2006). This study employed response surface methodology to determine optimal conditions for sorbitan methacrylate biosynthesis, achieving a high conversion yield.
Drug Delivery Vehicles
This compound has been investigated for its potential in creating drug delivery vehicles. A study by (Frank et al., 2011) explored the use of polymethyl-methacrylate and sorbitol-based capsules for antibiotic delivery, demonstrating their effectiveness in controlling drug release.
Low-Calorie Sugar Production
In the food industry, this compound has applications in low-calorie sugar production. (Ladero et al., 2007) investigated the production of sorbitol from fructose-6-phosphate using genetically modified Lactobacillus plantarum, achieving high efficiency in glucose conversion to sorbitol.
Surface-Immobilized Enzyme Activity
The application of this compound in enhancing enzyme activity was shown in research by (Badieyan et al., 2017). They developed a surface-immobilized enzyme on poly(this compound) chains, retaining significant catalytic activity in air.
Sorbitol Production from Lactose
Sorbitol production from lactose has been enhanced using this compound. A study by (Boeck et al., 2010) focused on genetically engineered Lactobacillus casei for efficient sorbitol production, highlighting its potential use in the food industry.
Sorbitol in Diabetic Pathology
The role of sorbitol in diabetic pathology was explored in a study by (Kador, 1990), linking abnormal sorbitol accumulation to diabetes-associated complications and suggesting potential therapeutic interventions.
Stationary Phase for Chromatography
A novel application of this compound in chromatography was demonstrated by (Persson et al., 2008). They developed a hydrophilic stationary phase using this compound grafted silica for hydrophilic interaction chromatography, showing distinct selectivity compared to other columns.
Propriétés
IUPAC Name |
(2R,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol;2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O6.C4H6O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-3(2)4(5)6/h3-12H,1-2H2;1H2,2H3,(H,5,6)/t3-,4+,5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJBIWJQZNMPIB-VFQQELCFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)O.C(C(C(C(C(CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C(=O)O.C([C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-morpholinobenzo[d]thiazole-5-carboxylate; 99%](/img/structure/B6298349.png)


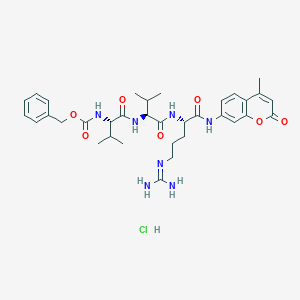
![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylate hydrochloride; 95%](/img/structure/B6298362.png)

![Dichloro[1,1'-bis(dicyclohexylphosphino)ferrocene]palladium(II), dichloromethane adduct, 99%](/img/structure/B6298375.png)


